molecular formula C18H17NO3 B1330176 Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate CAS No. 27737-55-9

Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate

Cat. No.: B1330176
CAS No.: 27737-55-9
M. Wt: 295.3 g/mol
InChI Key: HIQPISGKBJHKIN-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an ethyl ester group at the 2-position and a benzyloxy group at the 4-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction. This involves the reaction of the indole with benzyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the indole-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Ethyl 4-(benzyloxy)-1H-indole-2-methanol.

    Substitution: 3-nitro or 3-halo derivatives of the indole.

Scientific Research Applications

Biological Activities

Research indicates that EBIC exhibits a range of biological activities, making it a candidate for further investigation in medicinal chemistry:

  • Anticancer Activity : Preliminary studies suggest that EBIC may inhibit certain cancer cell lines by interacting with specific biological targets. For instance, its structure allows for potential binding to proteins involved in tumor growth regulation .
  • Inhibition of Enzymes : EBIC has been evaluated for its ability to inhibit enzymes such as myeloid cell leukemia 1 (Mcl-1), which plays a critical role in cancer cell survival. Studies have shown that modifications in its structure can enhance its potency as an inhibitor .
  • PPAR Agonism : The compound has been explored for its agonistic effects on peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation. Compounds derived from EBIC have shown improved potency in promoting PPAR activity .

Therapeutic Potential

The therapeutic applications of EBIC are still under investigation, but several promising avenues have emerged:

  • Cancer Therapy : Due to its potential anticancer properties, EBIC could be developed into a therapeutic agent targeting specific cancer types.
  • Inflammatory Diseases : Its role as a PPAR agonist suggests that EBIC may be useful in treating inflammatory conditions and metabolic disorders .
  • Neurodegenerative Disorders : Given its biological activity profile, there is potential for EBIC to be investigated in the context of neurodegenerative diseases where inflammation plays a key role .

Comparative Analysis with Related Compounds

A comparison of EBIC with structurally similar compounds reveals insights into how variations in substituents affect biological activity:

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylateSubstitution at position 5Different biological activity profile
Methyl 4-(benzyloxy)-1H-indole-2-carboxylateMethyl group instead of ethylMay exhibit different solubility
Benzyl 4-(benzyloxy)-1H-indole-2-carboxylateBenzyl group instead of ethoxyPotentially different reactivity

This table highlights the significance of structural modifications on the pharmacological properties of indole derivatives like EBIC .

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with various enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The ester group can undergo hydrolysis to release the active indole-2-carboxylic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-(methoxy)-1H-indole-2-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Ethyl 4-(benzyloxy)-1H-indole-3-carboxylate: Similar structure but with the ester group at the 3-position instead of the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features an indole core structure with a benzyloxy substituent at the 4-position and an ethyl ester at the carboxylic acid. This configuration enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole ring facilitates π-π interactions and hydrogen bonding, which are crucial for binding affinity. Studies suggest that the compound may modulate signaling pathways and inhibit specific enzymes, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli , it demonstrated significant inhibitory effects. The minimum inhibitory concentrations (MIC) were determined through broth microdilution methods, revealing promising results for potential therapeutic applications .

Microbial Strain MIC (µM) Activity
Staphylococcus aureus25Inhibitory
Escherichia coli50Moderate inhibition
Candida albicans>100No activity

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. It was tested in xenograft mouse models, showing anti-tumor activity at concentrations below 10 µM. The compound's mechanism appears to involve the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of indole derivatives, including this compound, highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the indole structure could enhance antimicrobial potency .
  • Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate?

Methodological Answer: The synthesis of indole derivatives typically involves cyclization of substituted phenylhydrazines with α-keto esters. For example, analogous compounds like ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate are synthesized via condensation of 4-(trifluoromethyl)phenylhydrazine with ethyl pyruvate, followed by cyclization under acidic conditions . For this compound, a similar approach using 4-(benzyloxy)phenylhydrazine and ethyl oxaloacetate may be employed, with cyclization catalyzed by acetic acid or polyphosphoric acid. Purification via recrystallization (e.g., ethyl acetate/hexane mixtures) is recommended to achieve high purity .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Key characterization methods include:

  • Melting Point Analysis : Confirm purity using the reported melting point range (170–172°C in ethyl acetate/hexane) .
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the indole core, benzyloxy group, and ethyl ester. IR spectroscopy can confirm carbonyl (C=O) and ether (C-O) functional groups.
  • X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement), ensuring proper treatment of twinning or low-resolution data .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Respiratory Protection : Employ NIOSH-approved P95 respirators if aerosols/dust are generated (H335) .
  • Storage : Store at 2–8°C in sealed containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can stability under varying experimental conditions (e.g., pH, temperature) be systematically evaluated?

Methodological Answer:

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • pH Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 24-hour intervals. Adjust reaction solvents (e.g., avoid aqueous bases) to minimize hydrolysis of the ester group .
  • Light Sensitivity : Conduct accelerated aging studies under UV/visible light to evaluate photodegradation.

Q. What strategies resolve discrepancies between computational predictions and experimental physical properties (e.g., boiling point)?

Methodological Answer:

  • Boiling Point Validation : Compare the predicted boiling point (481.4±30.0°C) with experimental data using microdistillation or dynamic vapor pressure measurements.
  • Computational Re-Evaluation : Recalculate properties using advanced QSPR models (e.g., COSMO-RS) with updated solvation parameters. Cross-validate with thermogravimetric analysis (TGA) .

Q. How can researchers address gaps in toxicological data for risk assessment?

Methodological Answer:

  • In Vitro Assays : Perform Ames tests (mutagenicity), MTT assays (cytotoxicity), and zebrafish embryo toxicity studies.
  • Read-Across Analysis : Compare toxicity profiles with structurally similar indoles (e.g., ethyl indole-2-carboxylate derivatives) to infer hazards .
  • Environmental Impact : Assess biodegradability using OECD 301D guidelines and bioaccumulation potential via log PowP_{ow} estimation .

Q. What crystallographic challenges arise when refining structures with SHELX software?

Methodological Answer:

  • Twinning/Disorder : Use SHELXD for initial structure solution and SHELXL for refinement. For twinned data, apply TWIN/BASF commands and validate with R-factor convergence analysis .
  • Low-Resolution Data : Supplement with powder XRD or electron diffraction to resolve ambiguities. Cross-validate bond lengths/angles against Cambridge Structural Database entries .

Q. How can synthetic yields be optimized for derivatives of this compound?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts for benzyloxy group functionalization.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 30 minutes at 120°C vs. 5 hours reflux) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., de-esterified indoles) and adjust stoichiometry or solvent polarity .

Q. Data Contradiction Analysis

Q. How should conflicting reports about flammability or explosivity be addressed?

Methodological Answer:

  • Flammability Testing : Conduct flash point measurements (e.g., Pensky-Martens closed-cup tester) and autoignition studies.
  • Hazard Reconciliation : Cross-reference SDS data (e.g., no flammability data in –4) with NFPA standards. If discrepancies persist, assume worst-case handling (e.g., avoid open flames) .

Q. What steps validate the absence of carcinogenicity despite limited regulatory data?

Methodological Answer:

  • Regulatory Alignment : Confirm compliance with IARC, ACGIH, and OSHA classifications (no carcinogens ≥0.1%) .
  • Long-Term Studies : Conduct 24-month rodent bioassays or use ToxCast high-throughput screening to assess carcinogenic potential .

Properties

IUPAC Name

ethyl 4-phenylmethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-21-18(20)16-11-14-15(19-16)9-6-10-17(14)22-12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQPISGKBJHKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182086
Record name Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27737-55-9
Record name Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27737-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate
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Record name Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate
Source EPA DSSTox
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Record name Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate
Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate
Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate
Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate
Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate
Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate

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